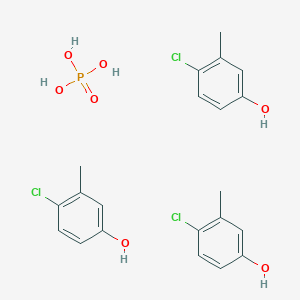
4-Chloro-3-methylphenol;phosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-methylphenol, also known as p-chloro-m-cresol, is an organic compound with the molecular formula C7H7ClO. It is a monochlorinated derivative of m-cresol and appears as a white crystalline solid with a phenolic odor. This compound is widely used as a disinfectant, antiseptic, and preservative in various industries, including cosmetics and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-methylphenol is typically synthesized through the monochlorination of 3-methylphenol (m-cresol) at the para position. The reaction involves the use of chlorine gas in the presence of a catalyst, such as ferric chloride (FeCl3), under controlled conditions to ensure selective chlorination .
Industrial Production Methods
In industrial settings, the production of 4-Chloro-3-methylphenol involves large-scale chlorination processes. The reaction is carried out in a chlorination reactor where 3-methylphenol is treated with chlorine gas. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-methylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorocatechol and other quinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst can be used for oxidation reactions.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Chlorocatechol and quinone derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Employed in studies related to microbial activity and disinfection.
Medicine: Utilized as a preservative in pharmaceutical formulations.
Industry: Incorporated in paint formulations and as a disinfectant in various products
Mechanism of Action
The mechanism of action of 4-Chloro-3-methylphenol as a disinfectant involves disrupting the cell membrane of microorganisms. It induces cytoplasmic leakage, leading to the dissipation of the proton motive force and uncoupling of respiration from ATP synthesis. This results in the death of the microorganisms .
Comparison with Similar Compounds
Similar Compounds
Chloroxylenol (4-chloro-3,5-dimethylphenol): Another chlorinated phenol with similar disinfectant properties.
p-Cresol (4-methylphenol): A methylated phenol with antiseptic properties
Uniqueness
4-Chloro-3-methylphenol is unique due to its specific chlorination pattern, which imparts distinct antimicrobial properties. Its effectiveness as a disinfectant and preservative makes it valuable in various applications .
Properties
CAS No. |
91785-88-5 |
|---|---|
Molecular Formula |
C21H24Cl3O7P |
Molecular Weight |
525.7 g/mol |
IUPAC Name |
4-chloro-3-methylphenol;phosphoric acid |
InChI |
InChI=1S/3C7H7ClO.H3O4P/c3*1-5-4-6(9)2-3-7(5)8;1-5(2,3)4/h3*2-4,9H,1H3;(H3,1,2,3,4) |
InChI Key |
GXZVXEPTWMIJQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.CC1=C(C=CC(=C1)O)Cl.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


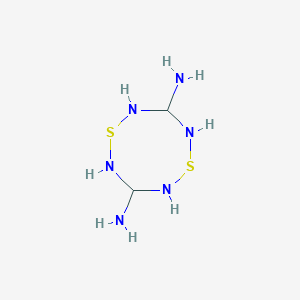
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)

![4-(4-Propylcyclohexyl)-1-[4-(trifluoromethyl)phenyl]cyclohexan-1-ol](/img/structure/B14358715.png)
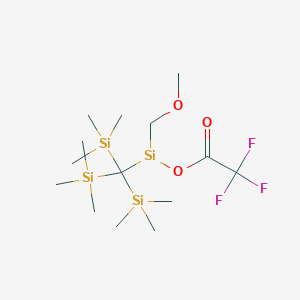
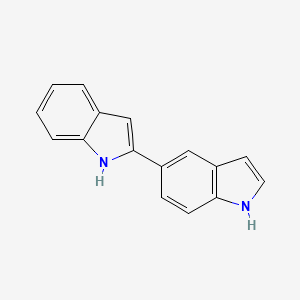
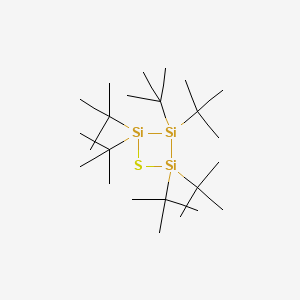
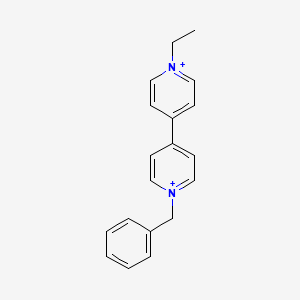
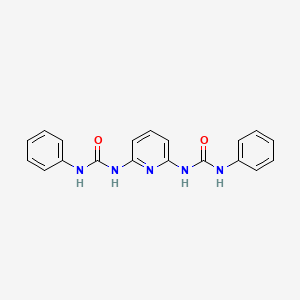

![8-Hydroxy-7H-cyclohepta[B]naphthalen-7-one](/img/structure/B14358759.png)
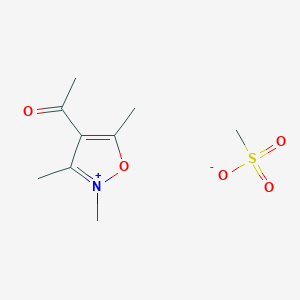
![2-[Methyl(phenyl)arsanyl]ethan-1-amine](/img/structure/B14358767.png)
![5-Amino-2-[(3-aminopropyl)amino]benzene-1-sulfonic acid](/img/structure/B14358770.png)
